Silver cyanide

Catalog No.
S590561
CAS No.
506-64-9
M.F
CAgN
M. Wt
133.886 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver cyanide

CAS Number

506-64-9

Product Name

Silver cyanide

IUPAC Name

silver;cyanide

Molecular Formula

CAgN

Molecular Weight

133.886 g/mol

InChI

InChI=1S/CN.Ag/c1-2;/q-1;+1

InChI Key

LFAGQMCIGQNPJG-UHFFFAOYSA-N

SMILES

[C-]#N.[Ag+]

solubility

0.000023 G/100 CC WATER AT 20 °C
Sol in ammonium hydroxide
Sol in alkali cyanides and boiling concn nitric acid; sparingly sol in dil ammonia, more in concn ammonia; insol in alcohol and dilute acids
Sol in sodium thiosulfate soln
Sol in potassium cyanide soln

Canonical SMILES

[C-]#N.[Ag+]

The exact mass of the compound Silver cyanide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.000023 g/100 cc water at 20 °csol in ammonium hydroxidesol in alkali cyanides and boiling concn nitric acid; sparingly sol in dil ammonia, more in concn ammonia; insol in alcohol and dilute acidssol in sodium thiosulfate solnsol in potassium cyanide soln. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver cyanide (CAS 506-64-9) is a highly stable, water-insoluble coordination polymer consisting of -Ag-C-N- chains. In industrial and laboratory procurement, its primary value lies in its role as a high-purity precursor for alkaline silver electroplating baths and specialized coordination synthesis [1]. Unlike highly soluble silver salts, AgCN requires the presence of excess alkali cyanides (such as KCN or NaCN) to dissolve, forming the highly stable dicyanoargentate complex [Ag(CN)2]- [2]. This controlled dissolution mechanism is critical for maintaining ultra-low free silver ion concentrations in solution, a fundamental requirement for uniform, high-adhesion metal deposition [3].

Substituting Silver cyanide with common alternatives like Silver nitrate (AgNO3) or Potassium dicyanoargentate (KAg(CN)2) fundamentally alters process control. Silver nitrate dissociates completely in aqueous environments, leading to an uncontrolled, diffusion-limited reduction of free Ag+ ions that produces rough, non-adherent deposits and introduces oxidizing nitrate ions into the bath [1]. While pre-complexed KAg(CN)2 provides the correct active species, it fixes the cyanide-to-silver ratio at exactly 2:1 [2]. Procuring pure AgCN allows formulators to independently tune the 'free cyanide' concentration—which acts as a critical anode corroding agent and stabilizer—enabling the exact optimization of strike solutions versus high-speed plating baths without forcing unwanted stoichiometric constraints [3].

Suppression of Free Ag+ for Mirror-Finish Electrodeposition

In electrodeposition, the morphology of the silver layer depends strictly on the concentration of available free silver ions. Silver nitrate provides near 100% free Ag+ availability, leading to immediate, diffusion-controlled reduction that yields rough, dendritic, and easily abraded films[1]. In contrast, Silver cyanide, when formulated into a cyanide bath, forms the [Ag(CN)2]- complex with a highly stable equilibrium constant. This suppresses the free Ag+ concentration to near-zero levels, ensuring that silver reduction is reaction-controlled rather than diffusion-controlled [2]. This shift is quantitatively responsible for the transition from a rough, discontinuous coating to a smooth, highly adherent mirror finish [3].

Evidence DimensionFree Ag+ availability and deposit morphology
Target Compound DataAgCN (in KCN): Near-zero free Ag+, smooth/adherent mirror finish
Comparator Or BaselineAgNO3: High free Ag+, rough/dendritic deposit
Quantified DifferenceTransition from diffusion-controlled (rough) to reaction-controlled (smooth) deposition
ConditionsCathodic electrodeposition in aqueous electrolyte

Procurement of AgCN is mandatory for high-quality silver plating, as nitrate-based salts cannot produce commercially acceptable, adherent mirror finishes.

Independent Tuning of Free Cyanide vs. Metal Content

Modern high-speed silver plating solutions often require free cyanide concentrations of 15 to 20 oz./gal to prevent anode polarization and maintain a steady current[1]. If a plater uses pre-complexed Potassium dicyanoargentate (KAg(CN)2), the cyanide-to-silver stoichiometric ratio is locked at 2:1. Procuring pure Silver cyanide (AgCN) allows the operator to add exactly the required mass of AgCN to increase metal content, and then independently add potassium cyanide to precisely hit the target free cyanide ratio [2]. This independent tuning prevents the bath from becoming 'sluggish' and allows for current densities up to 30 amp/sq. ft. in high-speed applications without altering the baseline complexation stoichiometry [3].

Evidence DimensionCyanide-to-Silver ratio control
Target Compound DataAgCN: Allows independent tuning of free cyanide concentration
Comparator Or BaselineKAg(CN)2: Locks CN:Ag ratio at 2:1
Quantified DifferenceEnables custom free cyanide levels (e.g., 15-20 oz./gal) for high-speed baths
ConditionsHigh-speed silver plating bath maintenance

Buying AgCN instead of pre-complexed salts gives process engineers the stoichiometric freedom required to optimize anode corrosion and plating speed.

Elimination of Oxidizing Anion Interference

The introduction of extraneous anions into a plating bath can severely degrade its performance and lifespan. Utilizing Silver nitrate as a silver source introduces nitrate (NO3-) ions, which can undergo parasitic electrochemical reduction or interfere with the delicate balance of brighteners and stabilizers in the bath [1]. Silver cyanide inherently avoids this issue; its dissolution in alkali cyanide only introduces the cyanide anion (CN-), which is already the primary complexing and anode-corroding agent in the system [2]. This maintains the chemical purity of the electrolyte, reducing the frequency of bath replacement and ensuring consistent deposition quality over extended operational cycles [3].

Evidence DimensionExtraneous anion introduction
Target Compound DataAgCN: Introduces 0 extraneous anions (only CN-)
Comparator Or BaselineAgNO3: Introduces oxidizing nitrate (NO3-) ions
Quantified DifferenceComplete elimination of nitrate-induced parasitic side reactions
ConditionsContinuous alkaline silver electroplating operations

Eliminating nitrate ions extends the operational lifespan of the plating bath and improves the reproducibility of the silver deposit.

High-Speed Industrial Silver Electroplating

AgCN is the optimal precursor for formulating high-speed silver plating baths used in electronics and heavy industry. By allowing independent control over the free cyanide concentration, it enables the use of high current densities (e.g., 30 amp/sq. ft.) without causing anode polarization, ensuring rapid and uniform deposition of silver on copper or brass substrates [1].

Formulation of Silver 'Strike' Solutions

Prior to standard silver plating, a 'strike' layer is required to ensure strong adhesion to the base metal. AgCN is used to formulate these strike baths, which require a uniquely low silver concentration and a very high free cyanide concentration to prevent immersion deposition (non-adherent chemical replacement). AgCN provides the necessary stoichiometric flexibility that pre-complexed salts cannot [2].

Synthesis of Dicyanoargentate-Based Coordination Compounds

In advanced materials research, AgCN serves as a highly pure, stable starting material for synthesizing complex coordination polymers and bimetallic cyanometallates. Its polymeric -Ag-C-N- chain structure and lack of hygroscopic degradation make it a reliable, weighable solid precursor compared to light-sensitive and moisture-absorbing silver nitrate [3].

Physical Description

Silver cyanide appears as a white to gray odorless tasteless powder that darkens on exposure to light. Insoluble in water. Toxic by skin absorption through open wounds, ingestion and inhalation of dust. Toxic oxides of nitrogen are produced in fires.
DryPowde

Color/Form

White or grayish powder
White gray hexagonal cyrstals

Hydrogen Bond Acceptor Count

2

Exact Mass

132.90817 g/mol

Monoisotopic Mass

132.90817 g/mol

Heavy Atom Count

3

Density

3.95 (NTP, 1992)
3.95 at 19 °C (referred to water at 4 °C)

Odor

Odorless

Melting Point

608 °F (NTP, 1992)
320 °C (decomposes)

UNII

33RV6XQ01M

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (19.67%): May be corrosive to metals [Warning Corrosive to Metals];
H300 (90.16%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (90.16%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (19.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (19.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (90.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (93.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (96.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

CYANIDE HAS A VERY HIGH AFFINITY FOR IRON IN THE FERRIC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/
SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/
THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/
The cyanide forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/
/CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

506-64-9

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. Silver compounds can also be absorbed orally and dermally. It distributes throughout the body in the blood, particularily to the liver. Insoluble silver salts are transformed into soluble silver sulfide albuminates, bind to amino or carboxyl groups in RNA, DNA, and proteins, or are reduced to metallic silver by ascorbic acid or catecholamines. Metallic silver is oxidized and may deposit in the tissues, causing arygria. Silver is eliminated primarily in the faeces. (L808, L96)

Wikipedia

Silver cyanide

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Methods of Manufacturing

... FORMS AS A PRECIPITATE WHEN STOICHIOMETRIC QUANTITIES OF SILVER NITRATE AND A SOLUBLE CYANIDE ARE MIXED.

General Manufacturing Information

Computer and electronic product manufacturing
Miscellaneous manufacturing
Silver cyanide (Ag(CN)): ACTIVE
IN GALVANIC SILVER BATHS, THE SILVER OCCURS AS A COMPLEX ALKALI SILVER CYANIDE, WHICH IS PRECIPITATED WHEN TREATED WITH NITRIC ACID.
The process /for determining the hydrocyanic acid content in medical hydrocyanic acid, in bitter almond, and in spurge juices/ involves precipitation of silver cyanide with silver nitrate and a silver solution containing 0.5 g of metallic silver in 100 cu cm solution.

Analytic Laboratory Methods

EPA Method 9010: Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the hydrogen cyanide into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically be converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanide/
Color reaction: Oxidation of hemoglobin to methemoglobin which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic adsorption spectrum. /Total Cyanide/
NIOSH Criteria Document: Hydrogen Cyanide and Cyanide Salts p. 98 (1976) DHEW Pub. NIOSH 77-108 Colorimetric method: Pyridine-pyrazolone. /Total cyanide/
For more Analytic Laboratory Methods (Complete) data for SILVER CYANIDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CN WITH P-BENZOQUINONE. /TOTAL CYANIDE/
CYANIDE MAY BE LIBERATED FROM BIOLOGICAL FLUIDS /BLOOD, URINE/ BY ACIDIFICATION. THE EVOLVED CYANIDE IS ABSORBED IN ALKALI AND SODIUM CYANIDE THUS FORMED IS QUANTITATIVELY DETERMINED BY MEASURING THE ABSORBANCE OF CHROMOPHORES FORMED BY INTERACTION OF THE CYANIDE ION WITH SUITABLE REAGENTS ... /ANOTHER/ PROCEDURE PRESENTS A SENISITIVE GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF CYANIDE IN BIOLOGICAL SPECIMENTS, BASED ON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T. /TOTAL CYANIDE/
Analyte: Silver; Matrix: blood or tissue; Procedure: Inductively-coupled argon plasma-atomic emission spectroscopy; Wavelength: 328.3 nm; Range: 10 to 10,000 ug/100 g blood, 2 to 2000 ug/g tissue; Est LOD: 1 ug/100 g blood, 0.2 ug/g tissue; Precision: 0.8; Interferences: spectral, minimized by wavelength selection. /Total Silver/
Analyte: Silver; Matrix: urine; Procedure: Inductively-coupled argon-plasma, atomic emission spectroscopy; Extraction media: polydithiocarbamate resin; Wavelength: 328.3 nm; Range: 0.25-200 ug/sample; Est LOD: 0.1 ug/samp; Precision: 0.12; Interferences: spectral, minimized by wavelength selection /Total Silver/
GAS CHROMATOGRAPHIC DETERMINATION OF CYANIDES IN BIOLOGICAL SPECIMENS BASED UPON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T (SODIUM P-TOLUENE SULFONCHLORAMIDE) IS DISCUSSED. /TOTAL CYANIDE/

Storage Conditions

PROTECT FROM LIGHT.
ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUST HOOD WHEN NOT IN USE. /CYANIDES/
Cyanide salts as solids must be stored in sealed or tightly closed containers. No hooks should be used in handling cyanide containers. ... Storage areas must be adequately ventilated to ensure that cyanide concentrations do not exceed the recommended workplace environmental limits. /Cyanide salts/
Cyanide salts as solids or solutions must be ... protected from corrosion or damage. They should be stored so there is no contact with nitrate-nitrite mixtures or peroxides. /Cyanide salts/
... SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM ... FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... /CYANIDES & COPPER CMPD/

Stability Shelf Life

STABLE IN DRY AIR
ON LONG KEEPING, IT DISCOLORS & MAY THEN CONTAIN THE NITRIDE (FULMINATING SILVER)
DARKENS ON EXPOSURE TO LIGHT.

Dates

Last modified: 08-15-2023

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